molecular formula C14H19ClN2O4 B2654203 1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea CAS No. 2320418-69-5

1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea

Cat. No.: B2654203
CAS No.: 2320418-69-5
M. Wt: 314.77
InChI Key: PIUQIFFPOFIHID-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea is a urea derivative characterized by a 2-chlorophenyl group linked to a urea moiety and a substituted oxolane (tetrahydrofuran) ring.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4/c15-11-3-1-2-4-12(11)17-13(19)16-9-14(21-8-6-18)5-7-20-10-14/h1-4,18H,5-10H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUQIFFPOFIHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)NC2=CC=CC=C2Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea typically involves the reaction of 2-chloroaniline with an appropriate isocyanate derivative. The reaction is usually carried out in the presence of a base such as triethylamine under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would include steps such as purification, crystallization, and drying to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea compounds.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share partial structural motifs or functional roles with 1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea:

DMPI (3-{1-[(2,3-Dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole)
  • Structure : Combines an indole core with a piperidine ring and substituted aromatic groups.
  • Function : Identified as a synergist of carbapenem antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Comparison: Unlike the urea derivative, DMPI lacks a urea group and oxolane ring but shares substituted aromatic systems (2,3-dimethylphenyl vs. 2-chlorophenyl).
CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole)
  • Structure : Features a 2-chlorophenyl group, indole core, and piperidine substituent.
  • Function : Also a carbapenem synergist against MRSA .
  • Comparison :
    • Shares the 2-chlorophenyl group with the target compound but replaces the urea-oxolane system with an indole-piperidine scaffold.
    • The fluorine substituent in CDFII may enhance metabolic stability compared to the hydroxyethoxy group in the urea derivative.
Epoxiconazole (1-((3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiranyl)methyl)-1H-1,2,4-triazole)
  • Structure : Contains a 2-chlorophenyl group, an epoxide (oxirane) ring, and a triazole moiety.
  • Function : Broad-spectrum triazole fungicide used in agriculture .
  • Comparison :
    • Both compounds incorporate chlorinated aromatic rings and oxygen-containing cyclic structures (oxirane vs. oxolane).
    • Epoxiconazole’s triazole group is critical for fungicidal activity, whereas the urea group in the target compound may target different biochemical pathways.

Comparative Data Table

Parameter 1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea DMPI CDFII Epoxiconazole
Core Structure Urea + oxolane ring Indole + piperidine Indole + piperidine Triazole + oxirane ring
Aromatic Substituent 2-Chlorophenyl 2,3-Dimethylphenyl 2-Chlorophenyl 2-Chlorophenyl + 4-fluorophenyl
Key Functional Group Urea, hydroxyethoxy Piperidine, indole Piperidine, fluoro Triazole, epoxide
Primary Application Not explicitly stated (potential antimicrobial) MRSA synergist MRSA synergist Agricultural fungicide
Hydrophilicity Moderate (hydroxyethoxy enhances solubility) Low (lipophilic) Moderate (fluoro) Low (lipophilic)

Key Research Findings

  • Antimicrobial Synergy : DMPI and CDFII demonstrate that chlorinated aromatic systems combined with nitrogen heterocycles (e.g., piperidine) enhance synergy with carbapenems . This suggests the target urea derivative’s oxolane and urea groups could be optimized for similar synergistic roles.
  • Agrochemical Relevance: Epoxiconazole’s success highlights the importance of chlorinated aromatics and heterocycles in agrochemical design . The target compound’s urea group may offer novel modes of action compared to triazoles.
  • Structural Flexibility : The hydroxyethoxy-oxolane moiety in the urea derivative provides a unique balance of hydrophilicity and conformational rigidity, distinguishing it from more lipophilic analogues like DMPI or Epoxiconazole.

Biological Activity

1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's structure includes a chlorophenyl group and a hydroxylated oxolane, which may contribute to its biological properties.

The compound can be described by the following chemical characteristics:

  • Molecular Formula : C15H19ClN2O4
  • Molecular Weight : 320.78 g/mol
  • CAS Number : 2309574-12-5

Antitumor Activity

Research indicates that compounds similar to 1-(2-Chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea exhibit significant antitumor properties. For instance, studies on chloroethylnitrosoureas have shown that certain derivatives possess the ability to induce DNA cross-linking, which is crucial for their effectiveness against tumor cells. The mechanism involves the formation of covalent bonds with DNA, leading to cell cycle arrest and apoptosis in cancer cells .

The biological activity of this compound is hypothesized to involve:

  • DNA Interstrand Cross-Linking : This is a primary mechanism through which many antitumor agents exert their effects. Cross-links prevent DNA replication and transcription, ultimately leading to cell death.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, contributing to its antitumor efficacy.

Toxicity Profile

While the therapeutic potential is significant, it is essential to consider the toxicity associated with such compounds. Previous studies have indicated that while certain derivatives show low therapeutic activity, they may have high mutagenicity and carcinogenicity profiles . This is particularly relevant when evaluating the safety of compounds intended for clinical use.

Comparative Studies

A comparative investigation involving various chloroethylnitrosoureas revealed that:

  • Compound I (1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea) demonstrated lower antitumor activity compared to its isomeric counterparts.
  • Genotoxicity Assessments : In vitro studies showed that exposure to certain derivatives resulted in significantly higher rates of DNA damage, indicating a potential risk for mutagenicity .

Pharmacological Investigations

Recent pharmacological studies have focused on understanding how modifications in the chemical structure influence biological activity. For example:

CompoundAntitumor ActivityMutagenicityMechanism
Compound ILowHighDNA Single-Strand Breaks
Compound IIIModerateModerateDNA Cross-Linking

These findings underscore the importance of structural modifications in enhancing therapeutic efficacy while mitigating toxicity.

Q & A

Q. What synthetic strategies are optimal for preparing 1-(2-chlorophenyl)urea derivatives with complex ether-oxolane substituents?

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For compounds like 1-(2-chlorophenyl)-3-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}urea , a two-step approach is recommended:

  • Step 1 : Prepare the oxolane-containing amine precursor, e.g., via nucleophilic substitution of 3-(2-hydroxyethoxy)oxolane with a brominated intermediate.
  • Step 2 : React 2-chlorophenyl isocyanate with the synthesized amine in an inert solvent (e.g., dichloromethane or toluene) under reflux, using a base like triethylamine to neutralize HCl byproducts . Key considerations: Solvent polarity impacts reaction efficiency, and inert atmospheres prevent oxidation of sensitive substituents.

Q. How can structural ambiguity in the oxolane-ether moiety be resolved?

Advanced spectroscopic techniques are critical:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can confirm the oxolane ring’s stereochemistry and ether linkage integrity. For example, coupling constants (JJ) in 1H^{1}\text{H}-NMR distinguish axial/equatorial protons in the oxolane ring .
  • X-ray crystallography : Single-crystal analysis provides definitive bond lengths and angles, especially for resolving substituent orientation on the oxolane ring .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases or hydrolases, given the urea moiety’s hydrogen-bonding capacity.
  • Cellular viability : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to screen for cytotoxicity . Note: Include positive controls (e.g., known urea-based inhibitors) and validate results with dose-response curves.

Advanced Research Questions

Q. How do steric and electronic effects of the 2-hydroxyethoxy-oxolane substituent influence binding affinity in molecular targets?

Computational and experimental approaches are combined:

  • Molecular docking : Compare docking scores of the target compound with analogs lacking the oxolane group. Software like AutoDock Vina can model interactions with protein active sites (e.g., carbonic anhydrase or tyrosine kinases) .
  • SAR studies : Synthesize derivatives with modified oxolane substituents (e.g., methyl vs. hydroxyethoxy) and measure IC50_{50} values. For example, highlights how dichlorophenyl-pyridinyl urea derivatives exhibit enhanced activity due to halogen-mediated hydrophobic interactions .

Q. How can contradictory solubility and stability data be reconciled for this compound?

Contradictions often arise from solvent polarity or pH conditions:

  • Solubility : Use Hansen solubility parameters to optimize solvents. For instance, notes that dichloromethane enhances solubility of hydrophobic urea derivatives, while aqueous buffers may require co-solvents like DMSO .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxolane rings may hydrolyze under acidic conditions, necessitating pH-adjusted formulations .

Q. What analytical workflows validate purity in the presence of synthetic byproducts?

A tiered approach is recommended:

  • LC-MS : High-resolution mass spectrometry confirms molecular ion integrity (e.g., [M+H]+^+ for C15_{15}H20_{20}ClN2_2O4_4, exact mass 345.0862). reports LC/MS retention times (1.32 min under SMD-FA05-1 conditions) as benchmarks .
  • HPLC-DAD/ELSD : Quantify impurities >0.1% using gradient elution (C18 column, acetonitrile/water).

Methodological Notes

  • Contradictory Data : Cross-validate findings using orthogonal techniques (e.g., NMR vs. X-ray for stereochemistry).
  • Safety : Handle chlorophenyl isocyanates in fume hoods due to respiratory hazards .

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